4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate
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Overview
Description
4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazone linkage, which is known for its stability and versatility in forming various derivatives. The presence of both ethyl and propoxy groups adds to its unique chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate typically involves a multi-step process:
Formation of the hydrazone linkage: This step involves the reaction of 4-ethylphenylhydrazine with an appropriate oxoacetyl compound under acidic or basic conditions to form the hydrazone intermediate.
Coupling with 4-propoxybenzoic acid: The hydrazone intermediate is then reacted with 4-propoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, pH, and solvent choice can significantly impact the efficiency of the reactions.
Purification techniques: Methods such as recrystallization, column chromatography, and HPLC (High-Performance Liquid Chromatography) may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, altering their activity.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(2-((4-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate
- 4-((2-(2-((4-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate
Uniqueness
4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-propoxybenzoate stands out due to the presence of the ethyl group, which may influence its chemical reactivity and biological activity compared to its methoxy and chloro analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
767312-05-0 |
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Molecular Formula |
C27H27N3O5 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
[4-[(Z)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C27H27N3O5/c1-3-17-34-23-15-9-21(10-16-23)27(33)35-24-13-7-20(8-14-24)18-28-30-26(32)25(31)29-22-11-5-19(4-2)6-12-22/h5-16,18H,3-4,17H2,1-2H3,(H,29,31)(H,30,32)/b28-18- |
InChI Key |
YPHTYPFMHHCYJW-VEILYXNESA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N\NC(=O)C(=O)NC3=CC=C(C=C3)CC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)CC |
Origin of Product |
United States |
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